

# A Researcher's Guide to the Analytical Characterization of N-Cbz-Guanidine

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## Compound of Interest

Compound Name: *N-Cbz-guanidine*

Cat. No.: B2422506

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For researchers, scientists, and professionals in drug development, the precise characterization of synthetic compounds is paramount. This guide provides a comparative overview of key analytical methods for **N-Cbz-guanidine**, a frequently utilized intermediate in the synthesis of more complex molecules.<sup>[1][2]</sup> The following sections detail the experimental protocols and present quantitative data to aid in method selection and application.

## Comparative Analytical Data

The selection of an appropriate analytical technique is crucial for confirming the identity, purity, and structural integrity of **N-Cbz-guanidine**. Below is a summary of expected results from various analytical methods.

Analytical Method	Parameter	Reported Value	Reference
<sup>1</sup> H NMR	Chemical Shift ( $\delta$ )	4.86 (s, 2H), 7.24-7.35 (m, 5H)	<a href="#">[1]</a>
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ )	65.2, 122.1, 127.1, 127.3, 128.1, 138.7, 162.5	<a href="#">[1]</a>
Mass Spec. (HRMS)	m/z (ESI-)	Calculated: 175.0513, Observed: 175.0510 for [M-H] <sup>-</sup>	<a href="#">[1]</a>
Infrared (IR)	Wavenumber ( $\nu$ )	3060, 3030, 2189, 2143, 1622, 1398, 1342, 1306, 1178, 1147, 779, 732, 697 $\text{cm}^{-1}$	<a href="#">[1]</a>
Melting Point	Temperature	160-162 °C	<a href="#">[1]</a>
HPLC	Retention Time	Method Dependent	<a href="#">[3]</a>

## Key Analytical Techniques and Protocols

The following sections provide detailed experimental protocols for the most common and effective methods for characterizing **N-Cbz-guanidine**.

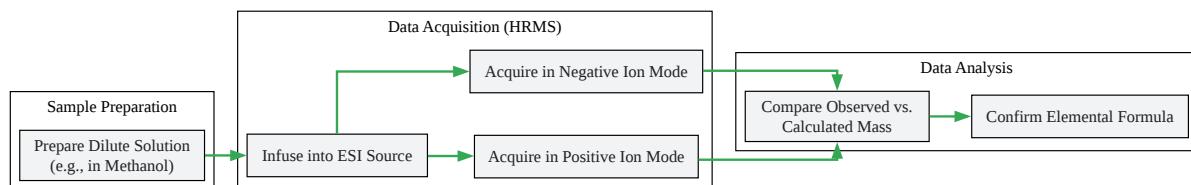
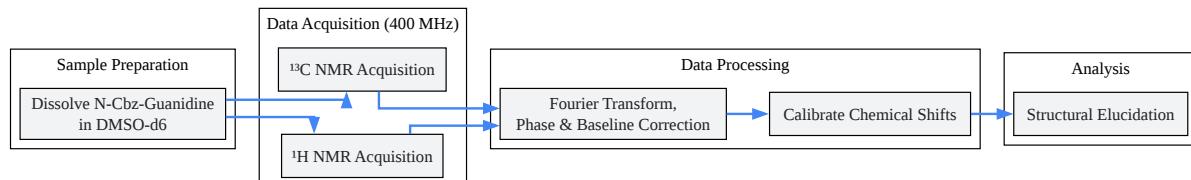
## Nuclear Magnetic Resonance (NMR) Spectroscopy

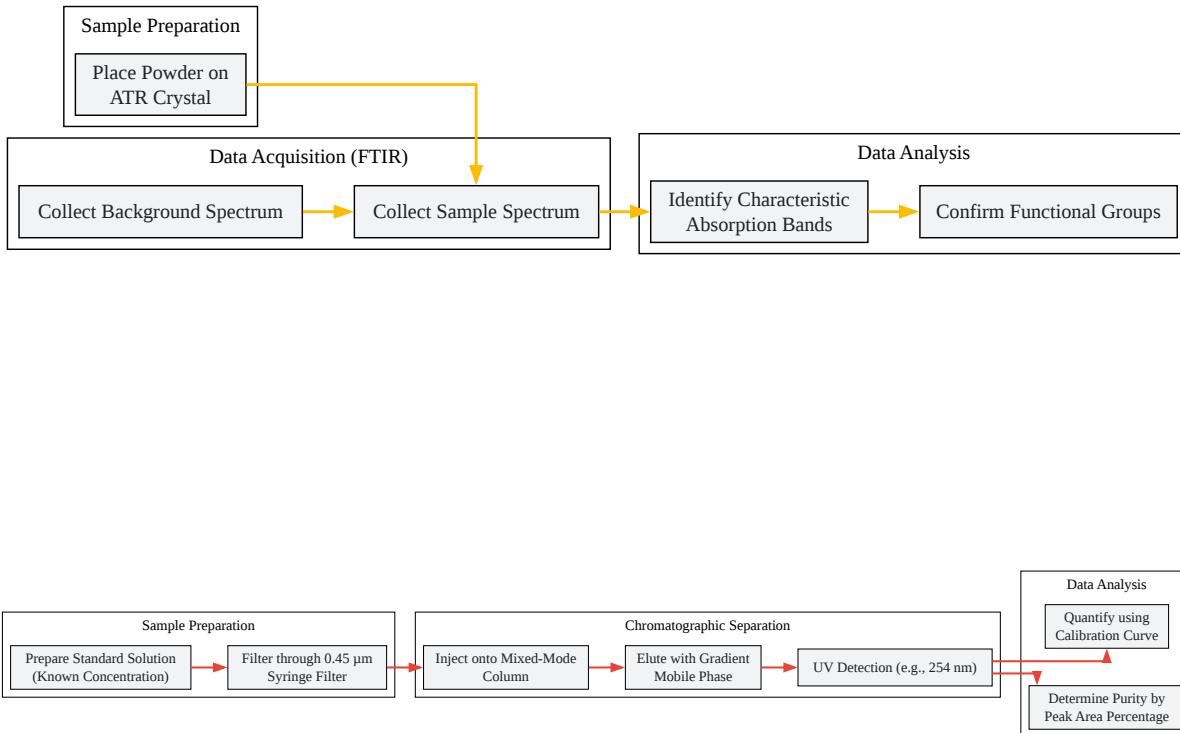
NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-Cbz-guanidine**. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the presence of key functional groups and the overall carbon-hydrogen framework.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Cbz-guanidine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Acquire spectra at room temperature.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire spectra using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
  - A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d<sub>6</sub> at  $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).





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## References

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- 3. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

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